molecular formula C12H9N5S B13859749 N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine

N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine

Cat. No.: B13859749
M. Wt: 255.30 g/mol
InChI Key: LOZODWJUSWEZOL-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine is a heterocyclic compound that features a pyridine ring, a thiophene ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine typically involves the reaction of pyridine, thiophene, and triazine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine include:

Uniqueness

This compound is unique due to its combination of pyridine, thiophene, and triazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N5S

Molecular Weight

255.30 g/mol

IUPAC Name

N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H9N5S/c1-2-10(18-7-1)11-14-8-15-12(17-11)16-9-3-5-13-6-4-9/h1-8H,(H,13,14,15,16,17)

InChI Key

LOZODWJUSWEZOL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=N2)NC3=CC=NC=C3

Origin of Product

United States

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